4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole

Catalog No.
S1893591
CAS No.
235106-13-5
M.F
C10H6ClF3N2
M. Wt
246.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole

CAS Number

235106-13-5

Product Name

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole

IUPAC Name

4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

InChI

InChI=1S/C10H6ClF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5H,(H,15,16)

InChI Key

RJIXEBOSMSSXJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F
  • Pyrazole Ring

    The pyrazole ring is a five-membered heterocyclic compound found in various bioactive molecules. It exhibits interesting properties like aromaticity and the ability to form hydrogen bonds. Research suggests pyrazoles can possess various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties [].

  • Trifluoromethyl Group (CF3)

    The presence of the trifluoromethyl group can enhance the molecule's metabolic stability and lipophilicity, potentially influencing its interaction with biological systems [].

  • Chlorine Substituent (Cl)

    The chlorine atom can act as a site for further chemical modifications, allowing the creation of analogs with potentially diverse properties.

These features suggest 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole as a potential candidate for further investigation in medicinal chemistry. Researchers could explore its potential as:

  • A Scaffold for Drug Design

    The core structure could be used as a starting point for designing new drugs with specific biological activities. By modifying different parts of the molecule, scientists could potentially target various diseases.

  • A Probe for Biological Studies

    The molecule could be used as a tool to study biological processes. By attaching a fluorescent tag or radioactive isotope, researchers could track the molecule's movement within cells or organisms.

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a substituted pyrazole characterized by a chloro group at the 4-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 3-position of the pyrazole ring. Its molecular formula is C10H7ClF3N3, and it features notable electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and potential biological activity.

Typical for pyrazoles, such as:

  • Nucleophilic substitutions: The chloro group can be replaced by nucleophiles under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form more complex structures.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution reactions due to its electron-rich nature.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities.

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole has shown promising biological activities. It acts as an inhibitor for various enzymes and has potential applications in herbicides due to its ability to disrupt specific biochemical pathways in plants. Its trifluoromethyl substituent is known to enhance lipophilicity, which may improve bioavailability and efficacy in biological systems .

Several methods have been developed for synthesizing 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole:

  • Condensation of hydrazine derivatives: One common approach involves reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Regioselective synthesis: Techniques have been developed that allow for selective formation of the desired pyrazole isomer using catalysts such as copper or iron .
  • One-pot synthesis: Recent advancements have introduced one-pot methods that streamline the synthesis process while maintaining high yields .

These methods reflect ongoing efforts to optimize the synthesis of pyrazole derivatives for various applications.

The compound finds applications across multiple domains:

  • Agriculture: It is investigated as a potential herbicide due to its ability to inhibit specific plant enzymes.
  • Pharmaceuticals: Its unique structure allows it to serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: The electronic properties imparted by the trifluoromethyl group make it suitable for use in advanced materials.

Studies on 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole have focused on its interactions with biological targets. These include:

  • Enzyme inhibition assays: Evaluating its effectiveness against specific enzymes has revealed its potential as a therapeutic agent.
  • Binding studies: Investigations into how the compound binds to target proteins help elucidate its mechanism of action and inform further development .

Several compounds share structural features with 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,5-DiarylpyrazoleTwo aryl groupsExhibits different reactivity patterns
3-Trifluoromethyl-pyrazoleTrifluoromethyl group but lacks chloro substitutionDifferent biological activity profile
Pyrazole derivatives with alkoxy groupsAlkoxy substituents at various positionsVarying solubility and biological activities

The presence of both chloro and trifluoromethyl groups in 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole contributes to its distinctive properties compared to these similar compounds.

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is systematically named according to IUPAC rules, which prioritize numbering the pyrazole ring to achieve the lowest possible locants for substituents. The parent structure is the pyrazole ring, with substituents assigned positions based on their priority in the Cahn-Ingold-Prelog ranking system. The chlorine atom occupies position 4, the phenyl group is at position 5, and the trifluoromethyl group is attached to position 3.

Table 1: Synonyms and Identifiers

SynonymCAS Registry NumberSource
4-Chloro-3-(Trifluoromethyl)-5-(Phenyl)Pyrazole235106-13-5PubChem, MolCore
4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole235106-13-5Sigma-Aldrich
4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole235106-13-5PubChem
MFCD00155725235106-13-5Chemsrc

The compound is also referenced in chemical databases using identifiers such as SCHEMBL2870930 and DTXSID00350951.

CAS Registry Number and Molecular Formula

The compound is registered under the CAS number 235106-13-5, a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula is C₁₀H₆ClF₃N₂, derived from the combination of a pyrazole ring (C₂H₂N₂), a phenyl group (C₆H₅), a chlorine atom (Cl), and a trifluoromethyl group (CF₃).

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
  • Substituents:
    • Chlorine (Cl): Electron-withdrawing group at position 4.
    • Phenyl Group (C₆H₅): Aromatic substituent at position 5.
    • Trifluoromethyl (CF₃): Electron-withdrawing group at position 3.

Molecular Weight and Structural Isomerism Considerations

The molecular weight of 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole is 246.61 g/mol, calculated from the atomic weights of its constituent elements: carbon (12.01), hydrogen (1.008), chlorine (35.45), fluorine (19.00), and nitrogen (14.01).

Structural Isomerism

Pyrazoles can exhibit tautomerism due to the ability of hydrogen atoms to shift between adjacent nitrogen atoms. For 3(5)-substituted pyrazoles, this leads to two possible tautomers:

  • C3-Tautomer: Hydrogen attached to the nitrogen at position 1.
  • C5-Tautomer: Hydrogen attached to the nitrogen at position 2.

Table 2: Tautomer Stability Influences

SubstituentPositionElectronic EffectPreferred Tautomer
Trifluoromethyl (CF₃)C3Electron-withdrawingC3-Tautomer
Chlorine (Cl)C4Electron-withdrawingStabilizes C3-Tautomer
Phenyl (C₆H₅)C5Electron-donating (via resonance)Competes with CF₃ for tautomer stability

The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the C3-tautomer, making it the dominant form in most environments. However, the phenyl group’s resonance effects can influence tautomer ratios, particularly in polar solvents or under conditions favoring hydrogen bonding.

Regioisomerism in Synthesis

While the compound’s name specifies regioselective substitution, synthetic methods for pyrazole derivatives often yield mixtures of regioisomers. For example, cyclocondensation reactions between trifluoromethylated enones and hydrazines can produce both 1,3- and 1,5-substituted pyrazoles depending on reaction conditions. In this case, the 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole structure is achieved through directed synthesis, where electronic and steric factors guide substituent placement.

Analytical Characterization

The compound’s structure is confirmed via:

  • 1H/13C NMR: Distinguishes between tautomers by chemical shift differences at C3 and C5.
  • Crystallography: Identifies the preferred tautomer in the solid state, where intermolecular interactions (e.g., hydrogen bonding) stabilize specific conformations.
  • Mass Spectrometry: Validates the molecular formula via fragmentation patterns.

The synthesis of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole represents a significant challenge in heterocyclic chemistry due to the need for precise regioselectivity control and efficient incorporation of the trifluoromethyl group. This section examines the most effective synthetic approaches, optimization strategies, and green chemistry implementations for this important pharmaceutical intermediate [1] [2] [3].

[image:1]

Cyclocondensation Approaches

Hydrazine-Based [3+2] Cycloadditions

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds represents the most widely utilized approach for pyrazole synthesis [4] [5] [6]. For 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole, optimized conditions involve the reaction of appropriate trifluoromethyl-containing 1,3-diketones with phenylhydrazine derivatives.

Optimized Reaction Conditions:

  • Solvent system: Ethanol or other protic solvents demonstrate superior performance compared to aprotic alternatives [4] [6]
  • Temperature: Room temperature to mild heating (25-50°C)
  • Stoichiometry: 1.0-1.2 equivalents of hydrazine hydrate provide optimal yields [4]
  • Reaction time: 0.5-2 hours under optimized conditions

Mechanistic Considerations:
The reaction proceeds through initial condensation to form a phenylhydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration [6] [7]. The regioselectivity can exceed 98:2 in favor of the desired isomer when conducted under appropriate acidic conditions (pH 1.9-2.1) [7].

Yield Optimization Factors:

  • Electron-withdrawing groups on aromatic rings enhance reaction rates [7]
  • Protic solvents facilitate the dehydration step [4]
  • Temperature control prevents decomposition of trifluoromethyl groups [3] [8]

Chalcone Precursor Utilization

The chalcone route provides an alternative pathway involving the initial formation of chalcone intermediates followed by cyclization with hydrazine derivatives [9] [10] [11]. This approach offers advantages in terms of substrate scope and functional group tolerance.

Synthetic Protocol:

  • Chalcone Formation: Aldol condensation of appropriately substituted ketones and aldehydes
  • Cyclization: Treatment with hydrazine or substituted hydrazines
  • Optimization: Sodium hydride proves superior to sodium hydroxide or potassium hydroxide as base [10]

Key Advantages:

  • Shorter reaction times compared to traditional methods [10]
  • Easy workup procedures
  • Good functional group tolerance
  • Moderate to good yields (74-89%) [10] [11]

Metal-Catalyzed Cross-Coupling Strategies

Copper-Mediated Coupling Reactions

Copper-catalyzed methodologies have emerged as powerful tools for pyrazole synthesis, particularly for incorporating complex substituent patterns [12] [13] [14] [15]. These approaches utilize copper's ability to facilitate both oxidative cyclization and cross-coupling reactions.

Optimized Copper Systems:

  • Catalyst: Copper triflate [Cu(OTf)₂] demonstrates excellent activity [13]
  • Oxidant: Molecular oxygen or air provides green oxidation [14] [16]
  • Solvent: Toluene or dichloromethane at 80°C [13]
  • Additives: tert-Butylamine enhances reactivity in specific transformations [2]

Reaction Scope:
The copper-catalyzed approach accommodates diverse substrate classes:

  • Sydnone-alkyne cycloadditions for 1,4-disubstituted pyrazoles [17] [18]
  • Oxidative cyclization of β,γ-unsaturated hydrazones [14] [16]
  • Relay oxidation strategies involving oxime acetates [12]

Mechanistic Insights:
Copper facilitates both carbon-carbon and carbon-nitrogen bond formations through:

  • Oxidative addition/reductive elimination cycles
  • Single-electron transfer processes [19] [20]
  • Coordination-assisted cyclization mechanisms [15]

Palladium-Catalyzed Functionalization

Palladium catalysis enables selective carbon-hydrogen bond functionalization and cross-coupling reactions for pyrazole synthesis [21] [22] [23] [24] [25] [26]. These methods provide excellent regioselectivity and functional group compatibility.

Key Methodologies:

  • Direct Arylation: Palladium(II) acetate with potassium acetate in N,N-dimethylacetamide [26]
  • sp³ C-H Activation: Pyrazole-directed arylation using Pd(OAc)₂ and silver(I) oxide [21] [22]
  • Cross-Coupling: Suzuki-Miyaura and related transformations [26]

Optimization Parameters:

  • Catalyst Loading: 5-10 mol% Pd(OAc)₂ typically sufficient [21] [22]
  • Base: Potassium acetate or silver(I) oxide as halide scavenger [21] [22]
  • Solvent: Acetic acid or mixed acetic acid/hexafluoroisopropanol systems [21] [22]
  • Temperature: 100-120°C for optimal reactivity [26]

Regioselectivity Control:
Electronic and steric factors influence regioselectivity:

  • Position 4 shows highest nucleophilicity for electrophilic substitution
  • Position 5 contains the most acidic C-H bond for metalation [27]
  • Position 3 demonstrates lowest reactivity under standard conditions [27]

Microwave-Assisted Synthesis Protocols

Microwave irradiation provides significant advantages for pyrazole synthesis through enhanced reaction rates, improved yields, and reduced energy consumption [28] [29] [30] [31] [32]. This technology proves particularly beneficial for trifluoromethyl-containing substrates that may be sensitive to prolonged heating.

Optimized Microwave Conditions:

  • Power: 250W with controlled intervals (30 seconds) [28]
  • Temperature: 80-120°C depending on substrate [33]
  • Reaction Time: Significantly reduced from hours to minutes [29] [30]
  • Solvent: Both solvent-free and minimal solvent conditions effective [31] [34]

Advantages of Microwave Synthesis:

  • Enhanced Yields: 82-88% compared to conventional heating [28] [29]
  • Reduced Reaction Times: From hours to minutes [30] [32]
  • Energy Efficiency: Lower overall energy consumption [31] [32]
  • Improved Selectivity: Better control of reaction parameters [32]
  • Functional Group Tolerance: Compatible with sensitive trifluoromethyl groups [3] [8]

Applications to Target Compound:
Microwave-assisted synthesis proves particularly valuable for:

  • Cyclocondensation reactions with hydrazines [29] [30]
  • Formation of pyrazole-containing heterocyclic systems [28] [33]
  • One-pot multicomponent reactions [30] [33]

Regioselectivity Control in Pyrazole Formation

Achieving precise regioselectivity represents a critical challenge in pyrazole synthesis, particularly for complex substitution patterns like those in 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole [35] [36] [37].

Solvent-Controlled Regioselectivity:
Fluorinated alcohols dramatically improve regioselectivity:

  • 2,2,2-Trifluoroethanol (TFE): Provides regioselectivity up to 99:1 [35]
  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Excellent control for phenylhydrazine reactions [35]
  • Mechanism: Intermolecular hydrogen bonding influences reaction pathway [35]

Electronic Effects:

  • Electron-withdrawing groups enhance regioselectivity [6] [35]
  • Trifluoromethyl groups provide strong directing effects [35] [3]
  • Steric hindrance influences substitution patterns [36] [37]

pH Control:
Careful pH adjustment enables regioselectivity optimization:

  • Optimal pH Range: 1.9-2.1 for maximum regioselectivity [7]
  • Acid Catalysis: Controls dehydration and cyclization steps [7]
  • Buffer Systems: Provide consistent reaction conditions [7]

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for pyrazole derivatives has become increasingly important, driven by both regulatory requirements and economic considerations [38] [39] [31] [40] [41] [42].

Solvent-Free Synthesis:
Neat reaction conditions eliminate organic solvent waste:

  • Grinding Techniques: Solid-state reactions with excellent yields [43] [44]
  • Thermal Activation: Controlled heating without solvents [40] [34]
  • Microwave Assistance: Enhanced reactivity under solvent-free conditions [31] [45] [46]

Water-Based Synthesis:
Aqueous reaction media provide exceptional environmental benefits:

  • "On Water" Conditions: Enhanced reaction rates in aqueous media [41] [47] [42] [48]
  • High Yields: 85-95% under optimized conditions [41] [47] [49]
  • Waste Valorization: Use of natural extracts as reaction media [38] [50] [41]

Ionic Liquid-Mediated Reactions:
Ionic liquids offer recyclable alternatives to conventional solvents:

  • Room Temperature Reactions: 1-Butyl-3-methylimidazolium tetrafluoroborate [51] [52] [53]
  • Catalyst Integration: Transition metal-containing ionic liquids [51] [54]
  • Recyclability: Multiple reuse cycles with maintained activity [51] [54]

Green Chemistry Metrics:
Environmental impact assessment reveals significant improvements:

  • Atom Economy: 85-95% for optimized green methods [38] [39] [41]
  • E-Factor: Reduced to 0.05-0.2 compared to traditional methods [38] [39]
  • Energy Efficiency: Microwave and ambient temperature conditions [31] [41] [42]
  • Waste Reduction: Elimination of toxic organic solvents [41] [42] [48]

Sustainable Catalyst Systems:

  • Metal-Free Approaches: Iodine-mediated transformations [55]
  • Recyclable Catalysts: Heterogeneous and supported systems [54]
  • Bio-Based Catalysts: Natural extracts and waste-derived materials [38] [50] [41]

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Wikipedia

4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole

Dates

Last modified: 08-16-2023

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